DL-2-Cyanophenylglycine

Overview

Description

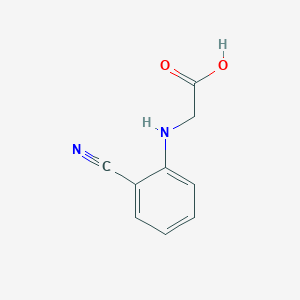

DL-2-Cyanophenylglycine is an organic compound with the molecular formula C9H8N2O2 It is a derivative of phenylglycine, where a cyano group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-2-Cyanophenylglycine can be synthesized through several methods. One common approach involves the reaction of bromoacetic acid with 4-aminobenzonitrile in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in water at elevated temperatures (100-110°C) for several hours. The product is then purified by converting it to its sodium salt and re-acidifying it using diluted hydrochloric acid .

Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: DL-2-Cyanophenylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: 2-Carboxyphenylglycine.

Reduction: 2-Aminophenylglycine.

Substitution: Various substituted phenylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of LSD1

One of the most significant applications of CPG derivatives is in the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurological disorders. Research has demonstrated that certain CPG derivatives can act as reversible inhibitors of LSD1, providing a promising avenue for cancer therapy. For instance, modifications to the CPG structure have resulted in compounds that exhibit enhanced binding affinity to LSD1, as evidenced by molecular docking studies and binding free energy calculations .

Case Study: Reversible Inhibitors Development

- Objective : To develop reversible LSD1 inhibitors using CPG derivatives.

- Methodology : Structure-based design and virtual screening were employed to identify potential inhibitors from a library of compounds.

- Findings : Compounds derived from CPG showed significant inhibitory activity against LSD1, with some achieving IC50 values in the low micromolar range .

Biochemical Applications

2.1 Fluorescent Probes

CPG derivatives have also been synthesized as fluorescent probes for biological imaging. The incorporation of the cyanophenyl group enhances the photophysical properties of these probes, making them suitable for applications in cellular imaging and detection of biomolecules.

Case Study: Synthesis of Fluorescent Probes

- Objective : To create fluorescent probes based on CPG for detecting specific ions or biomolecules.

- Methodology : Synthesis of various CPG derivatives with different substituents was carried out, followed by evaluation of their fluorescence properties.

- Findings : Certain CPG derivatives exhibited strong fluorescence and selectivity for specific ions, demonstrating their potential as biosensors .

Material Science

3.1 Photoinitiators in Polymerization

CPG and its derivatives have been explored as photoinitiators in polymerization processes. The ability to initiate polymerization upon exposure to light makes these compounds valuable in developing new materials for coatings, adhesives, and other applications.

Case Study: Quinoxaline-Based Photoinitiators

- Objective : To investigate the use of CPG derivatives as photoinitiators.

- Methodology : The performance of CPG-based photoinitiators was compared with traditional initiators under UV light.

- Findings : CPG derivatives demonstrated effective initiation capabilities, leading to high conversion rates in polymerization reactions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | LSD1 inhibition | Effective reversible inhibitors identified |

| Biochemical Applications | Fluorescent probes | Strong fluorescence; selective ion detection |

| Material Science | Photoinitiators for polymerization | High conversion rates observed |

Mechanism of Action

The mechanism by which DL-2-Cyanophenylglycine exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as reversible inhibitors of lysine-specific demethylase 1. This enzyme plays a crucial role in the regulation of gene expression by demethylating histone proteins . By inhibiting this enzyme, this compound derivatives can modulate gene expression and potentially affect various biological processes.

Comparison with Similar Compounds

DL-Phenylglycine: Lacks the cyano group, making it less reactive in certain chemical reactions.

DL-4-Cyanophenylglycine: Similar structure but with the cyano group in a different position, affecting its reactivity and biological activity.

DL-2-Aminophenylglycine: A reduction product of DL-2-Cyanophenylglycine, with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of the cyano group at the 2-position of the phenyl ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

DL-2-Cyanophenylglycine (DL-CPG) is an amino acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevance in current research, supported by data tables and case studies.

DL-CPG is characterized by the presence of a cyano group at the 2-position of the phenyl ring, which significantly influences its chemical reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

Key Reactions

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts to carboxylic acids using reagents like potassium permanganate. | 2-Carboxyphenylglycine |

| Reduction | Reduction of the cyano group to an amine group using catalytic hydrogenation. | 2-Aminophenylglycine |

| Substitution | Nucleophilic substitution with amines or alcohols. | Various substituted phenylglycine derivatives |

The primary biological mechanism attributed to DL-CPG is its role as a reversible inhibitor of lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme involved in epigenetic regulation through demethylation of histones, affecting gene expression and cellular processes such as differentiation, proliferation, and apoptosis .

Inhibition of LSD1

Research indicates that DL-CPG and its derivatives can effectively inhibit LSD1, which has implications for cancer treatment. Inhibiting this enzyme can lead to changes in gene expression profiles associated with tumor suppression and differentiation. For instance, studies have shown that compounds targeting LSD1 may enhance the efficacy of existing cancer therapies by promoting differentiation in cancer cells .

Case Studies

- Cancer Research : A study demonstrated that DL-CPG derivatives exhibited significant inhibitory activity against LSD1 in vitro, leading to reduced viability in various cancer cell lines. The binding free energy calculations indicated a strong interaction between DL-CPG derivatives and the LSD1 active site, suggesting potential for therapeutic development .

- Neurodevelopmental Studies : Research involving animal models has indicated that DL-CPG may play a role in neuronal differentiation processes. The modulation of LSD1 activity by DL-CPG derivatives has been linked to enhanced neurogenesis .

Applications in Research and Industry

DL-CPG serves as a precursor for synthesizing biologically active compounds and has applications in pharmaceuticals and agrochemicals. Its ability to act as an enzyme inhibitor makes it particularly valuable in drug discovery programs targeting epigenetic regulators.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| DL-Phenylglycine | Lacks cyano group | Less reactive; limited biological activity |

| DL-4-Cyanophenylglycine | Cyano group at 4-position | Similar inhibition profile but different reactivity |

| DL-2-Aminophenylglycine | Reduction product | Different properties; potential for other therapeutic uses |

Properties

IUPAC Name |

2-(2-cyanoanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDARDDDCUWMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494699 | |

| Record name | N-(2-Cyanophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64377-71-5 | |

| Record name | N-(2-Cyanophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.